molecular formula C19H16N2O5 B3741568 N-(4-{[3-(2-furyl)acryloyl]amino}-2-methoxyphenyl)-2-furamide

N-(4-{[3-(2-furyl)acryloyl]amino}-2-methoxyphenyl)-2-furamide

Cat. No. B3741568
M. Wt: 352.3 g/mol
InChI Key: PPVUNPDRODBYLQ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[3-(2-furyl)acryloyl]amino}-2-methoxyphenyl)-2-furamide, commonly known as FAF-1, is a synthetic compound that has gained significant attention in the field of biochemistry due to its diverse applications. FAF-1 is a furan-based chemical compound that has been synthesized through a complex process, which involves the reaction of various reagents. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology.

Mechanism of Action

The mechanism of action of FAF-1 is complex and involves multiple pathways. The compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are critical for cell growth and proliferation. FAF-1 has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and trigger apoptosis.
Biochemical and Physiological Effects:
FAF-1 has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. FAF-1 has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

FAF-1 has several advantages for lab experiments. The compound is relatively stable and can be stored for extended periods without significant degradation. FAF-1 is also soluble in a variety of solvents, which makes it easy to handle in the lab. However, FAF-1 has some limitations for lab experiments. The compound is relatively expensive, which can limit its use in large-scale experiments. FAF-1 is also highly reactive and can form impurities if not handled carefully.

Future Directions

There are several future directions for the study of FAF-1. One area of research is the development of more efficient and cost-effective synthesis methods for the compound. Another area of research is the identification of new targets for FAF-1, which may lead to the development of new cancer therapies. Additionally, the use of FAF-1 in combination with other cancer drugs is an area of active research, which may lead to more effective cancer treatments.
Conclusion:
In conclusion, FAF-1 is a promising compound for scientific research, particularly in the field of cancer biology. The compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis. FAF-1 has several advantages for lab experiments, including its stability and solubility, but also has some limitations, including its cost and reactivity. The study of FAF-1 is an area of active research, and future directions include the development of more efficient synthesis methods and the identification of new targets for the compound.

Scientific Research Applications

FAF-1 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. FAF-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing non-cancerous cells. The compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of cancer cells.

properties

IUPAC Name

N-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-2-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-24-17-12-13(20-18(22)9-7-14-4-2-10-25-14)6-8-15(17)21-19(23)16-5-3-11-26-16/h2-12H,1H3,(H,20,22)(H,21,23)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVUNPDRODBYLQ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C=CC2=CC=CO2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=CO2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6123598

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[3-(2-furyl)acryloyl]amino}-2-methoxyphenyl)-2-furamide
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N-(4-{[3-(2-furyl)acryloyl]amino}-2-methoxyphenyl)-2-furamide
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N-(4-{[3-(2-furyl)acryloyl]amino}-2-methoxyphenyl)-2-furamide
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